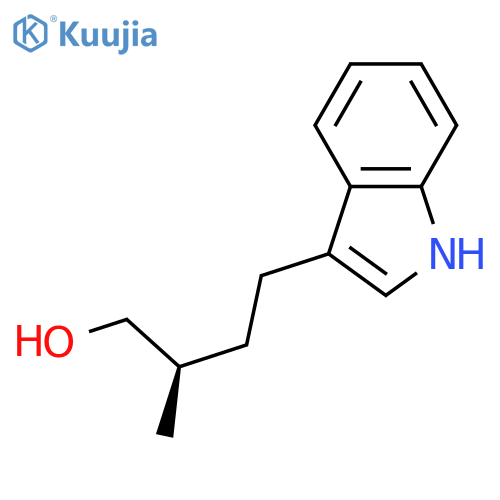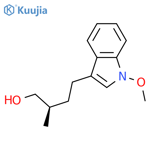- Synthesis of (S)-paniculidine A. Absolute configuration of natural paniculidines, Zhurnal Organicheskoi Khimii, 1990, 26(2), 425-32
Cas no 97399-95-6 (Paniculidine C)

Paniculidine C 化学的及び物理的性質
名前と識別子
-
- Paniculidine C
- (2R)-4-(1H-Indol-3-yl)-2-methyl-1-butanol
- Miobloc
- mioblock
- na97
- orgna97
- Org-NE 35
- pancuronium
- pancuronium dibromide
- pavulon
- thobromide
- N-Demethoxypaniculidine B
- [ "N-Demethoxypaniculidine B" ]
- 2-Methyl-4-(1H-indole-3-yl)-1-butanol
- (betaR)-beta-Methyl-1H-indole-3-butanol; N-Demethoxypaniculidine B
- (βR)-β-Methyl-1H-indole-3-butanol (ACI)
- 1H-Indole-3-butanol, β-methyl-, (R)- (ZCI)
- Paniculol
- 1H-Indole-3-butanol, b-methyl-, (bR)-
- 3,5-bis(Trifluoromethyl)hydrocinnamicacid
- 97399-95-6
- 4-(1H-indol-3-yl)-2-methylbutan-1-ol
- (R)-2-Methyl-4-(1H-indole-3-yl)-1-butanol
- FS-9214
- (R)-4-(1H-Indol-3-yl)-2-methylbutan-1-ol
- (R)--Methyl-1H-indole-3-butanol; N-Demethoxypaniculidine B
- (2R)-4-(1H-INDOL-3-YL)-2-METHYLBUTAN-1-OL
- AKOS032962154
-
- インチ: 1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1
- InChIKey: OJDRKMFRRDQIRV-SNVBAGLBSA-N
- ほほえんだ: C(C1=CNC2C=CC=CC1=2)C[C@@H](C)CO
計算された属性
- せいみつぶんしりょう: 203.13100
- どういたいしつりょう: 203.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 36
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.31
- ふってん: 489.9 °C at 760 mmHg
- フラッシュポイント: 185.5 °C
- PSA: 36.02000
- LogP: 2.72890
Paniculidine C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4737-1 mg |
Paniculidine C |
97399-95-6 | 1mg |
¥2355.00 | 2022-04-26 | ||
| A2B Chem LLC | AX16732-1mg |
1H-Indole-3-butanol, b-methyl-, (bR)- |
97399-95-6 | 1mg |
$423.00 | 2024-07-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P88580-5mg |
(2R)-4-(1H-Indol-3-yl)-2-methyl-1-butanol |
97399-95-6 | 5mg |
¥4640.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4737-1 mL * 10 mM (in DMSO) |
Paniculidine C |
97399-95-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN4737-5 mg |
Paniculidine C |
97399-95-6 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
| TargetMol Chemicals | TN4737-5mg |
Paniculidine C |
97399-95-6 | 5mg |
¥ 3230 | 2024-07-19 | ||
| A2B Chem LLC | AX16732-5mg |
1H-Indole-3-butanol, b-methyl-, (bR)- |
97399-95-6 | 5mg |
$577.00 | 2024-07-18 | ||
| TargetMol Chemicals | TN4737-1 ml * 10 mm |
Paniculidine C |
97399-95-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-19 |
Paniculidine C 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- 3-Prenylindoles from Murraya paniculata and their biogenetic significance, Phytochemistry, 1988, 28(1), 147-51
Paniculidine C Raw materials
Paniculidine C Preparation Products
Paniculidine C 関連文献
-
1. Book reviews
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Paniculidine Cに関する追加情報
Paniculidine C (CAS No. 97399-95-6): A Comprehensive Overview
Paniculidine C (CAS No. 97399-95-6) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, isolated from the plant Eupatorium paniculatum, belongs to a class of sesquiterpene lactones and has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The chemical structure of Paniculidine C is characterized by a sesquiterpene lactone skeleton, which is a common feature among many bioactive natural products. Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific structure of Paniculidine C includes a γ-lactone ring and an α-methylene-γ-lactone moiety, which are crucial for its biological activities.
Recent research has focused on the anti-inflammatory properties of Paniculidine C. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. The mechanism behind this activity is thought to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation. These findings suggest that Paniculidine C could be a promising candidate for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory effects, Paniculidine C has also demonstrated potential as an anti-cancer agent. Preclinical studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Furthermore, it has been shown to inhibit cell proliferation and migration in various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings highlight the potential of Paniculidine C as a lead compound for the development of new cancer therapeutics.
The antimicrobial properties of Paniculidine C have also been investigated. Research has shown that this compound exhibits potent activity against a range of bacteria and fungi, including drug-resistant strains. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death. These antimicrobial properties make Paniculidine C a valuable candidate for the development of new antimicrobial agents, particularly in light of the growing global threat posed by antibiotic resistance.
Beyond its direct biological activities, Paniculidine C has also been studied for its potential use in combination therapy. For example, it has been shown to enhance the efficacy of existing anti-inflammatory drugs by synergistically modulating inflammatory pathways. Similarly, in cancer therapy, it has been found to potentiate the effects of conventional chemotherapeutic agents by sensitizing cancer cells to treatment. These findings underscore the versatility and potential therapeutic value of Paniculidine C.
The extraction and purification processes for Paniculidine C have been optimized to ensure high yields and purity levels. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate this compound from natural sources. The availability of pure Paniculidine C is crucial for conducting detailed biochemical and pharmacological studies.
In conclusion, Paniculidine C (CAS No. 97399-95-6) is a multifaceted natural product with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its therapeutic applications, Paniculidine C holds promise as a valuable addition to the arsenal of natural products with medicinal value.
97399-95-6 (Paniculidine C) 関連製品
- 3569-21-9(3-(1H-indol-3-yl)propan-1-ol)
- 1207025-61-3(N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide)
- 1539106-46-1(1-(furan-2-yl)-2-(pyrrolidin-2-yl)propan-1-one)
- 1216261-68-5(3-(3-chloro-4-methoxyphenyl)-3-cyclohexylpropanoic acid)
- 1189169-37-6(1-(5-bromopyrimidin-2-yl)ethan-1-one)
- 1421461-73-5(2-{[1-(naphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine)
- 922066-16-8(2-(4-ethoxyphenyl)-N-{2-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide)
- 2138280-44-9(1,7,7,9-Tetramethyl-1-azaspiro[4.5]decan-4-one)
- 1232365-39-7(2-(1-{(tert-butoxy)carbonylamino}cyclobutyl)-2-hydroxyacetic acid)
- 2407485-62-3(rac-1-(1R,2R)-2-fluorocyclopropylmethanamine hydrochloride, cis)





